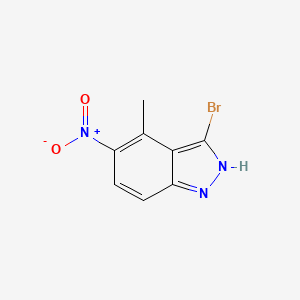![molecular formula C16H12BBrN2 B1523546 2-(3-溴苯基)-2,3-二氢-1H-萘并[1,8-de][1,3,2]二氮硼杂环 CAS No. 927384-43-8](/img/structure/B1523546.png)
2-(3-溴苯基)-2,3-二氢-1H-萘并[1,8-de][1,3,2]二氮硼杂环
描述
This compound, also known as 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine, is a boron-containing organic compound . It has a molecular weight of 323 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromophenyl group attached to a dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine core . The InChI key is provided by some sources , which can be used to generate a 3D structure for more detailed analysis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 0-10°C and under inert gas to prevent degradation . It is sensitive to light, air, and heat .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
This compound can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the 3-bromophenyl group in the compound may enhance its reactivity, making it suitable for coupling with various organic electrophiles under mild conditions.
Antimicrobial Activity
Boron-containing compounds have been studied for their potential antimicrobial properties . The unique structure of 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.
Antiproliferative Agents
Research into the antiproliferative effects of boron compounds on cancer cells is an emerging field . This compound’s ability to interact with biological molecules could be harnessed to study its potential as an antiproliferative agent, particularly against breast cancer cell lines.
Molecular Modelling
The compound’s structure allows for molecular modelling studies to predict its interaction with biological targets . Such studies can provide insights into the compound’s binding affinity and mechanism of action, which is crucial for drug design and discovery.
Crystallography
Determining the crystal structure of boron-containing compounds is essential for understanding their chemical behavior . The crystallographic analysis of this compound can reveal bond lengths, angles, and other structural parameters that are critical for its application in materials science and nanotechnology.
Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of boron-containing heterocycles make them candidates for use in OLEDs . The compound could be investigated for its electroluminescent properties, which might lead to the development of new materials for display technologies.
Sensing and Detection
Boron compounds are known for their use in sensing applications due to their fluorescence . This compound could be utilized in the development of sensors for detecting environmental pollutants or biological markers.
Catalysis
The diazaborine moiety in the compound might exhibit catalytic properties in various organic transformations . Research into its role as a catalyst could open up new pathways for efficient and sustainable chemical processes.
安全和危害
作用机制
Target of Action
Boron-containing compounds like this one are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in a process called transmetalation . In this process, an organic group is transferred from boron to a transition metal, such as palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
属性
IUPAC Name |
3-(3-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BBrN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGOAMRKYXEHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BBrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693713 | |
| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927384-43-8 | |
| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927384-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)
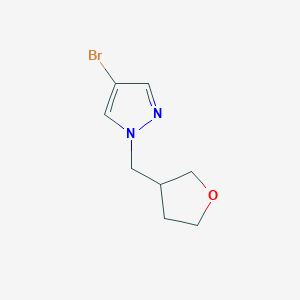
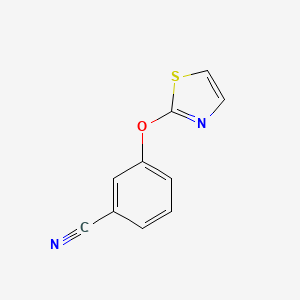

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
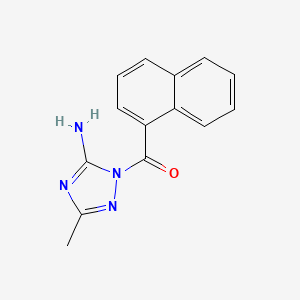
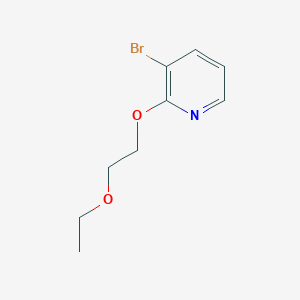
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)

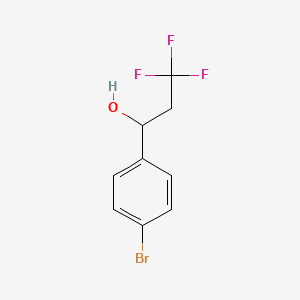
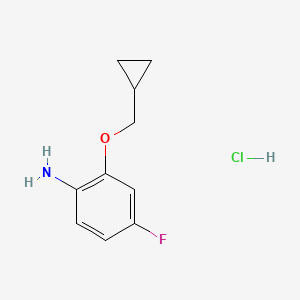
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

